molecular formula C7H12N2S B2400321 N,N-diethyl-1,3-thiazol-2-amine CAS No. 13472-99-6

N,N-diethyl-1,3-thiazol-2-amine

Cat. No.: B2400321
CAS No.: 13472-99-6
M. Wt: 156.25
InChI Key: FMPDLFJFQAPPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1,3-thiazol-2-amine: is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties and is used in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1,3-thiazol-2-amine typically involves the reaction of diethylamine with 2-chlorothiazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are essential for efficient production .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-diethyl-1,3-thiazol-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: N,N-diethyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethyl groups enhances its lipophilicity and may influence its interaction with biological targets .

Properties

IUPAC Name

N,N-diethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-9(4-2)7-8-5-6-10-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPDLFJFQAPPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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